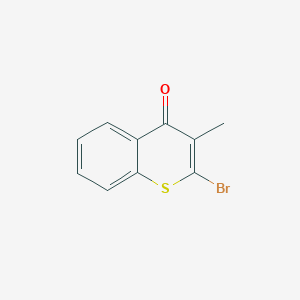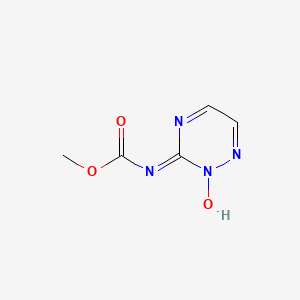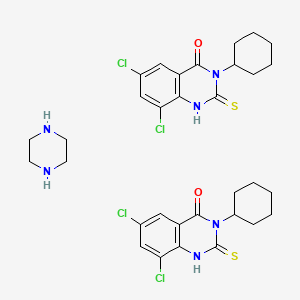
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and an acetamide group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting hydrazine hydrate with 1,3-diketones under reflux conditions can yield the desired pyridazine derivative.
Acylation: The pyridazine derivative is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.
N-Butylation: Finally, the compound is N-butylated using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-Butyl-N-(6-oxo-1,6-dihydropyrimidin-3-yl)acetamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
N-Butyl-N-(6-oxo-1,6-dihydro-2H-pyran-3-yl)acetamide: Contains a pyran ring instead of a pyridazine ring.
Uniqueness
N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
| 88259-88-5 | |
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-butyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-7-13(8(2)14)9-5-6-10(15)12-11-9/h5-6H,3-4,7H2,1-2H3,(H,12,15) |
InChIキー |
SXRSBPIDUPHAQW-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NNC(=O)C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



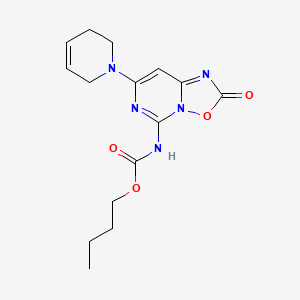
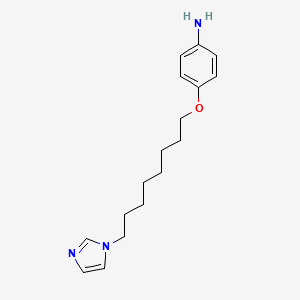
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/no-structure.png)
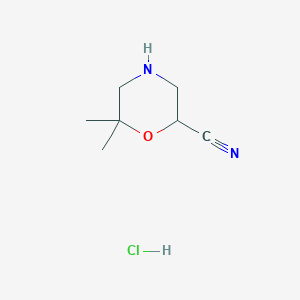
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
